molecular formula C11H5ClF3NO2 B1623065 1-(4-Chloro-3-trifluoromethyl-phenyl)-pyrrole-2,5-dione CAS No. 54647-10-8

1-(4-Chloro-3-trifluoromethyl-phenyl)-pyrrole-2,5-dione

Cat. No.: B1623065
CAS No.: 54647-10-8
M. Wt: 275.61 g/mol
InChI Key: FMMLGUZGAARYJV-UHFFFAOYSA-N
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Description

Structural Identification and Nomenclature

The compound is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as 1-(4-chloro-3-(trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione. Its molecular formula is C₁₁H₅ClF₃NO₂ , with a molecular weight of 275.61 g/mol . The SMILES notation (O=C(C=C1)N(C2=CC=C(Cl)C(C(F)(F)F)=C2)C1=O ) delineates its core structure: a pyrrole-2,5-dione (maleimide) scaffold substituted at the nitrogen atom with a 4-chloro-3-(trifluoromethyl)phenyl group.

Key Structural Features :

  • Pyrrole-2,5-dione core : A five-membered unsaturated ring with two ketone groups at positions 2 and 5.
  • Electron-withdrawing substituents : The 4-chloro and 3-trifluoromethyl groups on the phenyl ring enhance electrophilicity and stability.
  • Planar geometry : The maleimide core facilitates conjugation, influencing reactivity in cycloaddition and nucleophilic substitution reactions.

Comparative Structural Data :

Property 1-(4-Chloro-3-Trifluoromethyl-Phenyl)-Pyrrole-2,5-Dione Maleimide (Parent Compound)
Molecular Formula C₁₁H₅ClF₃NO₂ C₄H₃NO₂
Molecular Weight (g/mol) 275.61 97.07
CAS Number 54647-10-8 541-59-3
Key Substituents 4-Cl, 3-CF₃ phenyl None

This structural modification distinguishes it from simpler maleimides, enabling tailored applications in polymer crosslinking and bioconjugation.

Historical Context in Heterocyclic Chemistry

The development of maleimide derivatives traces back to the mid-20th century, with seminal work on their synthesis and reactivity. Maleimides gained prominence due to their dual functionality as dienophiles in Diels-Alder reactions and electrophiles in Michael additions. The introduction of aryl substituents, such as the 4-chloro-3-trifluoromethyl group, emerged in the 1990s to enhance thermal stability and electronic properties for high-performance polymers.

Milestones in Derivative Development :

  • 1950s–1970s : Exploration of maleimide’s reactivity in cycloadditions and polymer chemistry.
  • 1980s–2000s : Design of N-aryl maleimides for photoresists and epoxy resins.
  • 2010s–Present : Application in bioconjugation (e.g., antibody-drug conjugates) and radical-mediated therapies.

The target compound exemplifies advancements in substituent engineering, where chloro and trifluoromethyl groups confer oxidative stability and lipophilicity, critical for pharmaceutical intermediates.

Position Within Maleimide/Pyrrolidine-Dione Derivative Classifications

Maleimides are classified based on substituent type and application. This compound belongs to the N-aryl maleimide subclass, characterized by aromatic groups attached to the nitrogen atom. Its specific placement is further defined by:

  • Electrophilic Maleimides : The electron-deficient core reacts selectively with thiols and amines, enabling site-specific protein modifications.
  • Fluorinated Derivatives : Trifluoromethyl groups improve metabolic stability and membrane permeability, making them valuable in drug design.
  • Crosslinking Agents : Used in thermosetting polymers due to the rigidity imparted by the aryl substituents.

Comparative Classification :

Derivative Type Example Key Feature Application
N-Alkyl Maleimides N-Ethylmaleimide Alkyl chain enhances solubility Enzyme inhibition studies
N-Aryl Maleimides Target Compound Aromatic stability Polymers, bioconjugation
Bismaleimides 1,1'-(2,2,4-Trimethylhexanediyl)bis-pyrrole-2,5-dione Dual reactivity Aerospace composites

The target compound’s unique substitution pattern positions it as a versatile intermediate in materials science and targeted therapeutics.

Properties

IUPAC Name

1-[4-chloro-3-(trifluoromethyl)phenyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5ClF3NO2/c12-8-2-1-6(5-7(8)11(13,14)15)16-9(17)3-4-10(16)18/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMMLGUZGAARYJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C(=O)C=CC2=O)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30395618
Record name 1-[4-Chloro-3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54647-10-8
Record name 1-[4-Chloro-3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Paal-Knorr Pyrrole Formation with Iodine Catalysis

The Paal-Knorr reaction remains a cornerstone for pyrrole ring formation, as demonstrated in the synthesis of analogous compounds. For 1-(4-chloro-3-trifluoromethyl-phenyl)-pyrrole-2,5-dione, researchers adapted this method using:

  • 4-Chloro-3-trifluoromethyl-aniline (0.024 mol)
  • Hexane-2,5-dione (0.02 mol)
  • Iodine catalyst (0.001 mol) in THF solvent

The reaction proceeds at room temperature over 6-8 hours, with TLC monitoring using petroleum ether:chloroform (3:2) mobile phase. Post-reaction workup involves sequential washing with Na₂S₂O₃ (5%), NaHCO₃ (sat.), and brine, achieving 68-72% yields after silica gel column purification.

Cyclocondensation with Functionalized Benzaldehydes

Industrial-scale synthesis employs a two-stage protocol:

  • Intermediate formation :
    4-Fluoroaniline reacts with 4-chlorobenzoyl chloride (1:1.2 molar ratio) in DCM at 0-5°C for 2 hours
  • Cyclization :
    Intermediate + 4-(trifluoromethyl)benzaldehyde (1:1 molar ratio)
    H₂SO₄ catalyst (0.5 eq) in refluxing toluene (110°C, 4 hours)

This method achieves 82% purity before crystallization, with process mass intensity (PMI) reduced to 18.7 through solvent recovery systems.

Reaction Condition Optimization

Solvent Systems and Temperature Effects

Comparative studies reveal solvent impacts on reaction kinetics:

Solvent Temp (°C) Reaction Time (h) Yield (%)
THF 25 8 71
Ethanol 78 4 68
Toluene 110 3 79
DMF 150 2 65

Data compiled from demonstrates toluene's superiority in balancing reaction rate and product stability.

Catalytic Systems Comparison

Alternative catalysts were evaluated for the cyclization step:

Catalyst Loading (mol%) Conversion (%) Selectivity (%)
I₂ 5 88 92
H₂SO₄ 10 95 89
PTSA 8 91 94
ZnCl₂ 15 82 87

Sulfonic acid derivatives show particular promise for large-scale applications due to easier recovery.

Purification and Characterization

Crystallization Techniques

Industrial purification employs anti-solvent crystallization:

  • Dissolve crude product in hot ethyl acetate (60°C)
  • Gradual addition of n-heptane (1:3 v/v)
  • Cool to -10°C over 4 hours
  • Isolate crystals via pressure filtration (85% recovery)

Spectroscopic Fingerprinting

Critical characterization data for batch validation:

Technique Key Signals
FT-IR (KBr) 1784 cm⁻¹ (C=O), 1514 cm⁻¹ (C-F)
¹H NMR (300MHz) δ 7.82 (d, J=8.4Hz, ArH), δ 3.59 (q, N-CH₂)
¹³C NMR δ 172.3 (dione C), 143.2 (CF₃-C)

Full spectral data available in confirms product identity and purity thresholds (>97% by HPLC).

Industrial Scale-Up Considerations

Continuous Flow Reactor Design

Modern facilities implement tubular flow systems with:

  • Residence time: 12 minutes
  • Throughput: 15 kg/h
  • Inline IR monitoring for real-time adjustment

This approach reduces byproduct formation to <2% compared to batch reactors.

Waste Stream Management

Environmental impact mitigation strategies:

  • Solvent recovery: 92% THF, 88% toluene
  • Iodine recycling via NaHSO₃ reduction (78% efficiency)
  • Halogenated byproducts treated with Fe⁰/H₂O system

Lifecycle analysis shows 34% reduction in E-factor (from 18.7 to 12.4) through these measures.

Emerging Synthetic Technologies

Microwave-Assisted Synthesis

Pilot studies demonstrate accelerated reaction kinetics:

Parameter Conventional Microwave
Time 4 h 25 min
Energy Input 580 kJ/mol 320 kJ/mol
Space-Time Yield 0.8 kg/m³/h 2.1 kg/m³/h

Initial capital costs remain prohibitive for full-scale adoption but show promise for high-value batches.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-3-trifluoromethyl-phenyl)-pyrrole-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

Scientific Research Applications

1-(4-Chloro-3-trifluoromethyl-phenyl)-pyrrole-2,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-trifluoromethyl-phenyl)-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1-(4-Chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1Н-pyrrole-2,5-dione (MI-1)

  • Structure: Substituted with 4-chlorobenzyl, 3-chloro, and 3-trifluoromethylphenylamino groups.
  • Targets : Broad-spectrum kinase inhibitor (EGF-R, VEGF-R1-3, etc.) .

3-(4-Chlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione

  • Structure : Features a 4-chlorophenyl and 1-methylindole substituent.
  • Targets: Not explicitly stated, but intermediates in this class are often explored for kinase inhibition .
  • Activity: Limited activity data available; primarily categorized as a biochemical reagent .

Anti-Convulsants

1-(4-Acetylphenyl)-3-(4-Bromophenyloxy)-pyrrolidine-2,5-dione

  • Structure : Modified with 4-acetylphenyl and 4-bromophenyloxy groups.
  • Targets : Brain GABA-transaminase.
  • Activity : IC₅₀ = 100.5 ± 5.2 µM (fluorometric assay), outperforming vigabatrin (reference standard) .

1-(4-Acetylphenyl)-3-(salicyldehyde)-pyrrolidine-2,5-dione

  • Structure : Substituted with salicylaldehyde.
  • Targets : GABA-transaminase.
  • Activity : IC₅₀ = 160.4 ± 6.2 µM, indicating lower potency than the bromophenyloxy analog .

Pesticides

3,4-Dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione (Fluoroimide)

  • Structure : Contains 3,4-dichloro and 4-fluorophenyl groups.
  • Application : Fungicide (fluoroimide) .

Radiopharmaceuticals

[18F]FPyMe (1-[3-(2-[18F]fluoropyridin-3-yloxy)propyl]pyrrole-2,5-dione)

  • Structure : Radiolabeled with ¹⁸F via a pyridinyloxypropyl linker.
  • Application : Prosthetic group for peptide radiofluorination via thiol-maleimide coupling .
  • Activity : High labeling efficiency (>90%) in preclinical models .

[18F]FBEM (N-2-(4-[18F]fluorobenzamido)ethymaleimide)

  • Structure : Combines 4-fluorobenzamido and ethynyl groups.
  • Application : Used for site-specific radiolabeling of cysteine-containing peptides .

Structural-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups : The trifluoromethyl and chloro substituents in MI-1 enhance kinase binding affinity by promoting hydrophobic interactions .
  • Substituent Position : Anti-convulsant activity in pyrrolidine-2,5-diones is maximized with para-substituted aromatic groups (e.g., 4-bromophenyloxy) .
  • Radiofluorination Compatibility : Pyrrole-2,5-dione derivatives with flexible linkers (e.g., propyl chains) show superior radiolabeling efficiency .

Biological Activity

1-(4-Chloro-3-trifluoromethyl-phenyl)-pyrrole-2,5-dione, with the CAS number 54647-10-8, is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on a review of recent studies and data.

  • Molecular Formula : C11_{11}H5_{5}ClF3_{3}NO2_{2}
  • Molecular Weight : 275.61 g/mol
  • IUPAC Name : 1-[4-chloro-3-(trifluoromethyl)phenyl]pyrrole-2,5-dione

Synthesis

The synthesis of this compound typically involves the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with pyrrole derivatives in organic solvents like toluene. The reaction is conducted under controlled conditions, often at temperatures ranging from 20°C to 60°C, followed by refluxing to ensure completion.

The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Its structural characteristics facilitate binding to these targets, which can modulate their activity and lead to various biological effects.

Anticancer Activity

Recent studies have indicated that derivatives of pyrrole compounds exhibit significant anticancer properties. For instance, research on related pyrrole derivatives has shown promising results as potential tyrosine kinase inhibitors, particularly against cancer cell lines . The interaction of these compounds with ATP-binding domains of growth factor receptors like EGFR and VEGFR2 suggests their potential in cancer therapy.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cancer cell growth
Enzyme InhibitionModulation of kinase activity
Membrane InteractionIncreased conductance in lipid bilayers

Case Studies

  • Inhibition Studies : A study demonstrated that certain derivatives of pyrrole compounds effectively inhibited the growth of various cancer cell lines, showcasing IC50_{50} values indicative of their potency against tumors .
  • Molecular Docking : Molecular docking studies revealed that the interaction between this compound and target proteins resulted in stable complexes that could potentially disrupt cancer cell signaling pathways .

Comparison with Related Compounds

The distinct structure of this compound allows it to exhibit unique biological properties compared to other halogenated compounds. For example:

Compound NameActivity TypeKey Findings
4-Chloro-3-(trifluoromethyl)phenyl isocyanateSynthetic IntermediateUsed in urea synthesis
4-Amino-3-chloro-1H-pyrrole-2,5-dioneAnticancerEffective against EGFR and VEGFR2

Q & A

Q. What synthetic routes are recommended for 1-(4-Chloro-3-trifluoromethyl-phenyl)-pyrrole-2,5-dione, and how is purity validated?

The compound is synthesized via multi-step chemical transformations, typically starting with functionalized aromatic precursors. For example, maleimide derivatives like MI-1 (structurally analogous) are synthesized by introducing substituents via nucleophilic substitution or condensation reactions under controlled conditions (e.g., DMSO as solvent) . Purity validation involves:

  • HPLC : Retention time analysis with ≥95% purity thresholds.
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ions).
  • NMR : Structural confirmation via 1H/13C NMR, focusing on aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 170–175 ppm) .

Q. How is the structural integrity of this compound confirmed in crystallographic studies?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, derivatives like 4-chloro-3-fluoro-2-methylaniline–pyrrolidine-2,5-dione co-crystals are analyzed for:

  • Bond lengths/angles : Validate sp² hybridization of the maleimide ring.
  • Packing motifs : Assess π-π stacking of aromatic groups and hydrogen bonding .
  • Thermal stability : Differential Scanning Calorimetry (DSC) confirms melting points (e.g., ~200–220°C for related compounds) .

Q. What in vitro models are suitable for preliminary biological screening?

Human cancer cell lines (e.g., HCT116 colon carcinoma) are used to assess antiproliferative activity. Key steps:

  • Dose-response curves : Test 1–100 μM concentrations over 48–72 hours.
  • Controls : Include Doxorubicin as a positive control and DMSO as a vehicle .
  • MTT/WST-1 assays : Quantify cell viability via mitochondrial reductase activity .

Advanced Research Questions

Q. What molecular mechanisms underlie its pro-apoptotic activity in cancer cells?

The compound induces apoptosis via mitochondrial pathways, evidenced by:

  • Caspase-3 activation : Western blot shows cleavage of pro-caspase-3 (↓32 kDa → ↑17 kDa fragment).
  • Bcl-2 downregulation : Immunoblotting reveals reduced anti-apoptotic Bcl-2 levels.
  • Endonuclease G (EndoG) translocation : Mitochondrial-to-nuclear shift triggers DNA fragmentation .
Key Apoptotic Markers Observed EffectMethod Used
Caspase-3ActivationWestern blot
Bcl-2DownregulationWestern blot
DNA fragmentation↑ 2–3 foldBarton’s assay

Q. How is DNA damage quantified in cells treated with this compound?

  • Alkaline Comet Assay : Detects single-strand breaks (SSBs) via electrophoresis of lysed cells. DNA "comet tails" correlate with damage severity (e.g., 20–40% tail intensity at 10 μM) .
  • γ-H2AX Immunofluorescence : Phosphorylated H2AX foci indicate double-strand breaks (DSBs).
  • Diphenylamine Assay : Measures fragmented DNA (absorbance at 600 nm) .

Q. Can this compound be functionalized for radiopharmaceutical applications?

Yes. Maleimide groups react with thiols in peptides/proteins for 18F-labeling:

  • Prosthetic Group Design : Attach fluoropyridine moieties (e.g., 1-[3-(2-[18F]fluoropyridin-3-yloxy)propyl]pyrrole-2,5-dione) via Michael addition.
  • Radiosynthesis : Use 18F-fluoride with K222/K2CO3 for nucleophilic substitution (20–30% radiochemical yield) .

Q. How does structural modification impact kinase inhibition efficacy?

Comparative studies with analogs show:

  • Trifluoromethyl groups : Enhance lipophilicity and PKCβ inhibition (IC50 ~32 nM vs. 100 nM for non-CF3 analogs).
  • Chloro substituents : Improve ATP-binding pocket interactions (docking scores: −9.2 kcal/mol vs. −7.5 for unsubstituted derivatives) .

Q. What assays are used to profile kinase inhibition specificity?

  • Kinase Profiling Panels : Test against 50+ kinases (e.g., PKC isoforms, MAPK) at 1 μM.
  • ATP-Competitive Assays : Measure IC50 via ADP-Glo™ Kinase Assay (e.g., 50% inhibition at 0.5 μM for PKCβ) .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by thermal stabilization of kinases .

Notes

  • Contradictions : –4 highlight apoptosis via mitochondrial pathways, while emphasizes ATP-competitive kinase inhibition. These dual mechanisms suggest context-dependent activity.
  • Excluded Sources : Commercial data (e.g., synthesis vendors) are omitted per guidelines.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chloro-3-trifluoromethyl-phenyl)-pyrrole-2,5-dione
Reactant of Route 2
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1-(4-Chloro-3-trifluoromethyl-phenyl)-pyrrole-2,5-dione

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